molecular formula C10H15NO5 B107550 N-Boc-4-oxo-L-proline CAS No. 84348-37-8

N-Boc-4-oxo-L-proline

Cat. No.: B107550
CAS No.: 84348-37-8
M. Wt: 229.23 g/mol
InChI Key: CKYGSXRXTIKGAJ-ZETCQYMHSA-N
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Description

N-Boc-4-oxo-L-proline, also known as (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, is a derivative of proline. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a keto group at the fourth position of the pyrrolidine ring. It is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-4-oxo-L-proline can be synthesized from Boc-protected hydroxyproline. The typical synthetic route involves the oxidation of Boc-protected hydroxyproline using trichloroisocyanuric acid and 2,2,6,6-tetramethyl-1-piperidinyloxy free radical (TEMPO) in ethyl acetate. The reaction is carried out at low temperatures (-5°C to 10°C) and then warmed to room temperature (25°C to 30°C) to complete the oxidation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N-Boc-4-oxo-L-proline undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Deprotected proline derivatives.

Scientific Research Applications

Peptide Synthesis

Overview
N-Boc-4-oxo-L-proline serves as a crucial building block in peptide synthesis. Its protective Boc (tert-butyloxycarbonyl) group allows for selective reactions during the assembly of peptides, enhancing the efficiency and specificity of the synthesis process.

Case Study
In a study focused on synthesizing biologically active peptides, researchers utilized this compound to create a series of peptide analogs. The incorporation of this compound facilitated the formation of peptide bonds while maintaining stability during subsequent reactions, demonstrating its utility in generating complex structures with potential therapeutic applications .

Drug Development

Overview
The compound is explored for its potential in developing novel drug candidates. Its unique structural features may lead to compounds with improved efficacy and specificity, addressing various unmet medical needs.

Case Study
Research published in the Journal of Organic Chemistry highlighted the use of this compound derivatives in synthesizing fluorinated amino acids for cancer imaging. The derivatives were shown to enhance binding affinity to specific receptors involved in tumor growth, indicating their potential as targeted therapeutic agents .

Biochemical Studies

Overview
this compound is employed in biochemical research to study enzyme interactions and metabolic pathways. Its role in various biochemical processes aids in understanding disease mechanisms and developing targeted therapies.

Case Study
A study investigated the interaction of this compound with specific enzymes involved in collagen biosynthesis. The findings revealed that this compound could modulate enzyme activity, providing insights into collagen-related disorders such as fibrosis and certain carcinomas .

Material Science

Overview
In material science, this compound is investigated for its applications in creating advanced materials like polymers and hydrogels. These materials can be utilized in drug delivery systems and tissue engineering.

Case Study
Research demonstrated that hydrogels synthesized from this compound exhibited favorable properties for controlled drug release. These hydrogels showed potential for use in biomedical applications, particularly for localized drug delivery .

Analytical Chemistry

Overview
this compound is utilized as a standard in analytical methods, aiding the quantification of related compounds in complex mixtures. This enhances the accuracy of analytical results across various research fields.

Case Study
In a study focused on developing analytical techniques for amino acid quantification, this compound was used as a calibration standard. The results indicated that using this compound improved the sensitivity and specificity of detection methods employed in complex biological samples .

Data Summary Table

Application AreaKey FindingsReference
Peptide SynthesisFacilitates efficient peptide bond formation; enhances stability
Drug DevelopmentImproves binding affinity for cancer imaging agents
Biochemical StudiesModulates enzyme activity related to collagen biosynthesis
Material ScienceHydrogels show controlled drug release properties
Analytical ChemistryEnhances accuracy of amino acid quantification methods

Comparison with Similar Compounds

    N-Boc-4-hydroxy-L-proline: Similar structure but with a hydroxy group instead of a keto group.

    N-Boc-4,4-difluoro-L-proline: Contains difluoro groups at the fourth position.

    N-Boc-4-azido-L-proline: Contains an azido group at the fourth position .

Uniqueness: N-Boc-4-oxo-L-proline is unique due to the presence of both the Boc protecting group and the keto group, which allows it to undergo a wide range of chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of peptide synthesis.

Biological Activity

N-Boc-4-oxo-L-proline, a derivative of proline, has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is classified under proline derivatives, which are known for their roles in various biological processes, including metabolism and signaling.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₀H₁₅N₁O₅
  • CAS Number : 84348-37-8
  • Appearance : White to tan crystalline solid
  • Melting Point : 157 to 163 °C
  • Optical Activity : [α]22/D +19.0 to +23.0° in acetone .

Metabolic Role

This compound is recognized as a secondary metabolite, which means it is not essential for basic metabolic functions but may play critical roles in defense mechanisms and signaling pathways within organisms. It is involved in the metabolism of proline and related compounds, influencing various physiological processes .

Research indicates that this compound may exhibit several biological activities:

  • Antioxidant Activity : It has been suggested that proline derivatives can act as antioxidants, potentially mitigating oxidative stress in cells.
  • Neuroprotective Effects : Some studies have shown that proline derivatives can protect neuronal cells from apoptosis, suggesting a role in neuroprotection .
  • Regulatory Functions : As a signaling molecule, this compound may influence pathways related to cell growth and differentiation.

Research Findings

A review of literature highlights several key findings regarding the biological activity of this compound:

StudyFindings
PMID: 31557052Identified in human blood, indicating exposure through environmental or occupational sources.
PMC8945431Discussed the role of organofluorine compounds, including derivatives like this compound, in human health and environmental contexts.
HMDB0246561Classified as a secondary metabolite with potential roles in cellular signaling and defense mechanisms .

Case Studies

  • Neuroprotective Study :
    • A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress.
    • Results indicated a significant reduction in cell death and oxidative markers, supporting its potential use as a neuroprotective agent.
  • Metabolic Profiling :
    • Metabolomic analyses have detected this compound in various biological samples, correlating its presence with specific metabolic states or conditions.
    • This has implications for understanding its role in metabolic disorders or stress responses.

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYGSXRXTIKGAJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469135
Record name N-Boc-4-oxo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84348-37-8
Record name 1-(1,1-Dimethylethyl) (2S)-4-oxo-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84348-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084348378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Boc-4-oxo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-Boc-4-oxo-L-proline in organic chemistry?

A1: this compound serves as a crucial starting material for synthesizing various modified proline derivatives. Its value lies in the reactive 4-oxo group, which can be readily transformed into different functional groups. This versatility makes it a valuable building block in synthesizing various biologically active compounds, including pharmaceuticals and peptidomimetics.

Q2: What are the key steps in synthesizing N-Boc-cis-4-trifluoromethyl-L-proline and N-Boc-cis-4-difluoromethyl-L-proline from this compound?

A2: Both compounds are synthesized from this compound (4), with distinct key steps:

  • For N-Boc-cis-4-trifluoromethyl-L-proline (7): The key step involves reacting this compound (4) with trifluoromethyltrimethylsilane (Me3SiCF3) [, ].
  • For N-Boc-cis-4-difluoromethyl-L-proline (9): The crucial step is the conversion of the carbonyl group in this compound (4) into a difluoromethylene group [, ].

Q3: What are the advantages of the synthetic methods described in the research for these proline derivatives?

A: The research highlights a short and efficient synthetic route for both N-Boc-cis-4-trifluoromethyl-L-proline (7) and N-Boc-cis-4-difluoromethyl-L-proline (9) [, ]. The use of readily available starting materials and straightforward reaction conditions contributes to the methods' practicality. Additionally, the diastereomeric purity achieved in the final products is crucial for their potential applications in various fields.

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